molecular formula C21H25F3N4O2S B2733913 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 898459-84-2

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2733913
M. Wt: 454.51
InChI Key: JQEVIZFGFKTKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a pyrimidine ring, a thioether group, an acetamide group, and a trifluoromethyl group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .

Scientific Research Applications

Synthesis and Application in Antitumor Activity

Research on similar compounds has explored their potential in antitumor activity. For instance, novel pyrimidinopyrazole derivatives have been synthesized and shown outstanding in vitro antitumor activity against HepG2 cell line. The study utilized molecular docking and density functional theory (DFT) to examine the interaction energies and stability of these compounds, indicating a promising approach to drug design for cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Antimicrobial Applications

Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. A study involving the synthesis of heterocycles incorporating the antipyrine moiety demonstrated antimicrobial properties. The research highlighted the potential of these compounds in developing new antimicrobial agents, which could lead to treatments for various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).

Radiolabeling for Imaging

Another application is found in the synthesis of radiolabeled compounds for imaging purposes. One study described the synthesis of a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the compound's potential in neuroimaging to study brain inflammation and neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, including compounds with dimethylamino substituents, have been identified as selective G-quadruplex stabilizers with cytotoxic activity. This research indicates their potential application in cancer therapy, focusing on the stabilization of G-quadruplex DNA structures to inhibit cancer cell proliferation (Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, & Rice, 2013).

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)11-6-12-28-17-10-5-7-14(17)19(26-20(28)30)31-13-18(29)25-16-9-4-3-8-15(16)21(22,23)24/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEVIZFGFKTKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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